N',N''-[benzene-1,2-diyldi(Z)methylylidene]bis[2-(4-bromonaphthalen-1-yl)acetohydrazide]
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Overview
Description
2-(4-BROMONAPHTHALEN-1-YL)-N’-[(Z)-{2-[(Z)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL}METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features multiple functional groups, including bromonaphthalene, acetamido, and hydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMONAPHTHALEN-1-YL)-N’-[(Z)-{2-[(Z)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL}METHYLIDENE]ACETOHYDRAZIDE typically involves multi-step organic reactions. The starting materials often include 4-bromonaphthalene and various acetamido and hydrazide precursors. The synthetic route may involve:
Nitration and Reduction: Nitration of naphthalene followed by reduction to obtain 4-bromonaphthalene.
Acylation: Introduction of the acetamido group through acylation reactions.
Hydrazone Formation: Reaction of the acetamido derivative with hydrazine to form the hydrazone intermediate.
Condensation: Final condensation reaction to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMONAPHTHALEN-1-YL)-N’-[(Z)-{2-[(Z)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL}METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles.
Condensation: The hydrazide group can participate in condensation reactions to form hydrazones or azines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Condensation Reagents: Aldehydes, ketones.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted naphthalenes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers may study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for drug development. Its structural features may be optimized to enhance its pharmacological properties.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or dyes, due to its aromatic and functional group characteristics.
Mechanism of Action
The mechanism of action of 2-(4-BROMONAPHTHALEN-1-YL)-N’-[(Z)-{2-[(Z)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL}METHYLIDENE]ACETOHYDRAZIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell signaling, or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDE: A simpler analog with similar functional groups.
N’-[(Z)-{2-[(Z)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL}METHYLIDENE]HYDRAZIDE: A related compound with a different substitution pattern.
Uniqueness
2-(4-BROMONAPHTHALEN-1-YL)-N’-[(Z)-{2-[(Z)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL}METHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of bromonaphthalene, acetamido, and hydrazide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C32H24Br2N4O2 |
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Molecular Weight |
656.4 g/mol |
IUPAC Name |
2-(4-bromonaphthalen-1-yl)-N-[(Z)-[2-[(Z)-[[2-(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene]methyl]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C32H24Br2N4O2/c33-29-15-13-21(25-9-3-5-11-27(25)29)17-31(39)37-35-19-23-7-1-2-8-24(23)20-36-38-32(40)18-22-14-16-30(34)28-12-6-4-10-26(22)28/h1-16,19-20H,17-18H2,(H,37,39)(H,38,40)/b35-19-,36-20- |
InChI Key |
CLXBQHNVWADYOY-ZIVFCYQMSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\NC(=O)CC2=CC=C(C3=CC=CC=C23)Br)/C=N\NC(=O)CC4=CC=C(C5=CC=CC=C45)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CC2=CC=C(C3=CC=CC=C23)Br)C=NNC(=O)CC4=CC=C(C5=CC=CC=C45)Br |
Origin of Product |
United States |
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